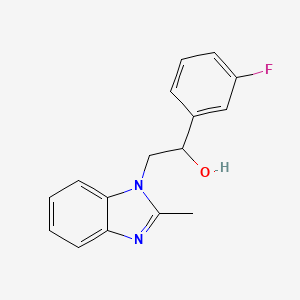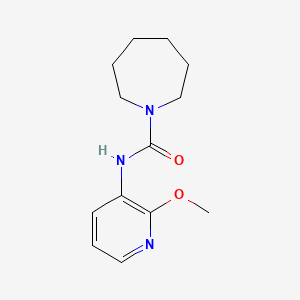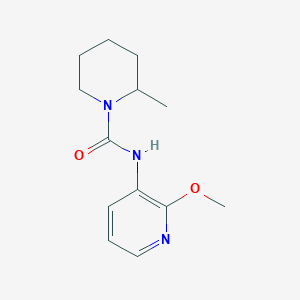![molecular formula C14H18ClN3O B7527537 1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7527537.png)
1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which have been extensively studied in medicinal chemistry for their diverse biological activities.
作用機序
The mechanism of action of 1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol is not fully understood. However, studies have suggested that this compound exerts its biological activities through various mechanisms such as inhibition of DNA synthesis, induction of apoptosis, modulation of neurotransmitter release, and inhibition of amyloid beta aggregation.
Biochemical and Physiological Effects
1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. This compound has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. In addition, 1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol has been shown to have neuroprotective effects by preventing the formation of amyloid beta plaques in the brain.
実験室実験の利点と制限
The advantages of using 1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol in lab experiments include its potent biological activities, which make it a potential candidate for the development of new drugs. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol. One potential direction is to investigate its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, which could lead to the discovery of new drug targets. Additionally, further studies are needed to assess its safety and toxicity in vivo, which is essential for its development as a potential drug candidate.
合成法
The synthesis of 1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol involves the reaction of 5-chloro-1-methylbenzimidazole with piperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
科学的研究の応用
1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been reported to have neuroprotective effects by preventing the formation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease. In addition, 1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol has been found to have dopaminergic activity, which makes it a potential candidate for the treatment of Parkinson's disease.
特性
IUPAC Name |
1-[(5-chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-17-13-3-2-10(15)8-12(13)16-14(17)9-18-6-4-11(19)5-7-18/h2-3,8,11,19H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOJTYDSUNHWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1CN3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxyphenyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7527459.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7527467.png)
![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[3-(methanesulfonamidomethyl)piperidin-1-yl]propanamide](/img/structure/B7527468.png)

![1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone](/img/structure/B7527497.png)

![3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527524.png)
![3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7527531.png)
![3-[(3-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527543.png)
![N-[[1-(7-fluoro-2,3-dimethylquinoxaline-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7527551.png)


![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline](/img/structure/B7527566.png)